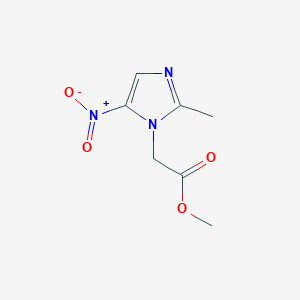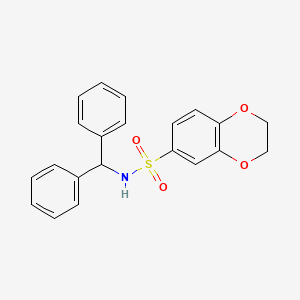![molecular formula C22H24F2N4O4 B15003884 {4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]-2-methylpiperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B15003884.png)
{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]-2-methylpiperazin-1-yl}(2-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-FLUORO-5-[4-(2-FLUOROBENZOYL)-3-METHYLPIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with a fluorobenzoyl group, a nitrophenyl group, and a methylpiperazine moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-FLUORO-5-[4-(2-FLUOROBENZOYL)-3-METHYLPIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluorobenzoyl Intermediate: This step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Formation of the Methylpiperazine Intermediate: This involves the reaction of piperazine with methyl iodide to form 3-methylpiperazine.
Coupling Reactions: The final step involves coupling the fluorobenzoyl chloride, nitrated phenyl ring, and methylpiperazine with morpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-FLUORO-5-[4-(2-FLUOROBENZOYL)-3-METHYLPIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE can undergo various chemical reactions, including:
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Applications De Recherche Scientifique
4-{2-FLUORO-5-[4-(2-FLUOROBENZOYL)-3-METHYLPIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-{2-FLUORO-5-[4-(2-FLUOROBENZOYL)-3-METHYLPIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Fluorobenzoyl)benzoic acid
- 4-Bromo-2-fluorobenzoyl chloride
- 2,3,4,5,6-Pentafluorobenzoyl chloride
Uniqueness
4-{2-FLUORO-5-[4-(2-FLUOROBENZOYL)-3-METHYLPIPERAZIN-1-YL]-4-NITROPHENYL}MORPHOLINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorine and nitro groups, along with the morpholine and piperazine moieties, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C22H24F2N4O4 |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C22H24F2N4O4/c1-15-14-26(6-7-27(15)22(29)16-4-2-3-5-17(16)23)20-13-19(25-8-10-32-11-9-25)18(24)12-21(20)28(30)31/h2-5,12-13,15H,6-11,14H2,1H3 |
Clé InChI |
FCMXHQXIHXQTBS-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C(=O)C2=CC=CC=C2F)C3=CC(=C(C=C3[N+](=O)[O-])F)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Adamantan-1-YL)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-YL]acetamide](/img/structure/B15003807.png)
![7-[4-(methylsulfanyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003825.png)
![Ethyl 4-(methoxymethyl)-6-methyl-3-[(piperidin-1-ylacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15003834.png)

![1'-ethyl-2'-methyl-6'-nitro-2-thioxo-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-4,6(1H,3H)-dione](/img/structure/B15003848.png)
![1H-Pyrazole-5-carboxamide, N-benzo[b]benzofuran-3-yl-1-methyl-3-propyl-](/img/structure/B15003852.png)
![3-{[4-Nitro-2-(trifluoromethyl)phenyl]amino}propyl (3-chlorophenyl)carbamate](/img/structure/B15003855.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(1-naphthyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B15003857.png)
![ethyl 2-{[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15003867.png)
![5-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B15003875.png)

![4-methyl-2-(5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B15003888.png)
![2-(3-chlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B15003889.png)
![7-[4-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003895.png)
